molecular formula C7H15ClN2O B6266255 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride CAS No. 2694744-76-6

5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride

Cat. No. B6266255
CAS RN: 2694744-76-6
M. Wt: 178.7
InChI Key:
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Description

5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride (5-AM-1,5-DMPH) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in various laboratory experiments, including synthesis of other compounds, as well as biochemical and physiological studies.

Scientific Research Applications

5-AM-1,5-DMPH is widely used in scientific research due to its versatility. It can be used in the synthesis of various compounds, including organic and inorganic compounds, as well as pharmaceuticals. It is also used in the development of novel drugs, as well as in biochemical and physiological studies. Additionally, 5-AM-1,5-DMPH can be used in the development of novel catalysts, as well as in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 5-AM-1,5-DMPH is not fully understood. However, it is believed to act as a substrate for various enzymes, as well as a cofactor for various biochemical reactions. Additionally, it is believed to interact with various proteins and enzymes, which may be involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AM-1,5-DMPH are not fully understood. However, it is believed to have an effect on various cellular processes, including gene expression, protein synthesis, and metabolic pathways. Additionally, it is believed to have an effect on the immune system, as well as on the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-AM-1,5-DMPH in laboratory experiments is its versatility. It can be used in a variety of laboratory experiments, including synthesis of various compounds, as well as biochemical and physiological studies. Additionally, it is relatively easy to obtain, and is relatively stable in aqueous solutions. However, it is important to note that 5-AM-1,5-DMPH can be toxic in high concentrations, and should be handled with care.

Future Directions

There are numerous potential future directions for 5-AM-1,5-DMPH research. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug development and the development of novel catalysts. Additionally, further research into the mechanism of action of 5-AM-1,5-DMPH could lead to a better understanding of its effects on cellular processes, and its potential therapeutic applications. Additionally, further research into its potential toxicity could lead to the development of safer and more effective laboratory protocols.

Synthesis Methods

5-AM-1,5-DMPH can be synthesized using a variety of methods, including the reductive amination of 4-chlorobutyric acid with 5-amino-1,5-dimethylpyrrolidin-2-one. This method involves the reaction of 4-chlorobutyric acid with 5-amino-1,5-dimethylpyrrolidin-2-one in the presence of a reducing agent, such as sodium borohydride, to yield 5-AM-1,5-DMPH. Other methods of synthesis include the reduction of 5-chloro-1,5-dimethylpyrrolidin-2-one with sodium borohydride, and the reaction of 5-amino-1,5-dimethylpyrrolidin-2-one with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride involves the reaction of 2-pyrrolidone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-pyrrolidone is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one.", "Step 2: The resulting product is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then acidified with hydrochloric acid to form the hydrochloride salt of 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one." ] }

CAS RN

2694744-76-6

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

92

Origin of Product

United States

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